N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
Description
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 3. The acetamide moiety is linked via an ethyl chain to the thiazole ring’s 5-position.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBMBSITINRGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The reaction involves thiourea and an α-bromoketone (e.g., methyl bromoacetone). The ketone’s methyl group becomes the 4-methyl substituent, while the bromine serves as a leaving group for subsequent functionalization.
Key steps :
- Condensation : Thiourea reacts with the α-bromoketone under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetone).
- Cyclization : Formation of the thiazole ring via intramolecular nucleophilic attack.
Optimization Considerations
- Solvent selection : Acetone or DMF enhances solubility of intermediates.
- Temperature control : Reactions typically proceed at reflux (50–100°C).
Introduction of the 4-Fluorophenyl Group
The 2-position of the thiazole is functionalized with a 4-fluorophenyl group using palladium-catalyzed cross-coupling .
Suzuki-Miyaura Coupling
This method employs a boronic acid and a brominated thiazole intermediate.
| Component | Details | Reference |
|---|---|---|
| Catalyst | Pd₂(dba)₃ or Pd(PPh₃)₄ | |
| Ligand | XantPhos or SPhos | |
| Base | t-BuONa or Na₂CO₃ | |
| Solvent | Toluene, dioxane, or DMF | |
| Temperature | 80–110°C |
Reaction Pathway
- Bromination : The thiazole intermediate is brominated at the 2-position (e.g., using NBS or Br₂).
- Coupling : The brominated thiazole reacts with 4-fluorophenylboronic acid under palladium catalysis to yield the 2-(4-fluorophenyl)thiazole derivative.
Acetamide Side Chain Installation
The ethyl acetamide group is introduced via nucleophilic substitution or direct acylation .
Chloroacetamide Intermediate Method
- Chloroacetylation : React the thiazole intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form a chloroacetamide.
- Substitution : Displace the chloride with ethylamine to yield the ethyl acetamide derivative.
Example Reaction :
$$
\text{Thiazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Thiazole-ClCH}2\text{CO-NR}2
$$
Direct Acylation
Alternative routes involve acetylating a primary amine attached to the thiazole. For example:
$$
\text{Thiazole-CH}2\text{NH}2 + \text{Ac}2\text{O} \xrightarrow{\text{H}^+} \text{Thiazole-CH}2\text{NHCOCH}_3
$$
Purification and Characterization
Chromatography
Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 2.3–2.5 (CH₃), 4.1–4.3 (CH₂), 7.0–7.4 (aromatic protons) | |
| IR | C=O stretch at 1690 cm⁻¹ (acetamide) | |
| MS | Molecular ion peak at m/z 372.43 (C₂₀H₁₈F₂N₂OS) |
Optimization and Variations
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates. For example, Suzuki couplings can be completed in minutes instead of hours.
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 9–19 hours | 31–68 seconds |
| Yield | 44–88% | 85–97% |
| Temperature | RT–100°C | 70–120°C |
Alternative Coupling Agents
- Stille coupling : For aryl stannanes, though less common for fluorophenyl groups.
- Buchwald-Hartwig amination : For attaching amines to the thiazole.
Challenges and Considerations
- Regioselectivity : Ensuring the 4-fluorophenyl group attaches to the 2-position of the thiazole.
- Byproduct Formation : Minimizing side reactions during chloroacetamide substitution.
- Stability : Protecting sensitive intermediates (e.g., boronic acids) from moisture.
Summary of Key Methods
| Step | Method | Reagents/Conditions | Yield Range |
|---|---|---|---|
| Thiazole formation | Hantzsch condensation | Thiourea, α-bromoketone, K₂CO₃ | 60–80% |
| Fluorophenyl addition | Suzuki-Miyaura coupling | Pd₂(dba)₃, XantPhos, t-BuONa | 70–90% |
| Acetamide installation | Chloroacetamide substitution | Chloroacetyl chloride, ethylamine | 75–85% |
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical enzymes.
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The thiazole moiety is believed to play a crucial role in this activity by interacting with specific molecular targets involved in cancer cell proliferation.
Antimicrobial Evaluation
A study conducted on derivatives similar to this compound demonstrated significant antimicrobial activity. The minimum inhibitory concentrations (MICs) were found to be effective against pathogens such as Staphylococcus aureus and Escherichia coli.
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Escherichia coli | 0.30 - 0.35 | Effective against biofilm |
Antitumor Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. For example, it exhibited significant growth inhibition in human breast adenocarcinoma (MCF7) cells.
| Activity Type | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | MCF7 (Breast Cancer) | < 1.98 | Significant growth inhibition |
| Antitumor | HT29 (Colon Cancer) | < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Thiazole Ring
The target compound’s thiazole ring substituents (4-methyl and 4-fluorophenyl) are critical to its electronic and steric profile. Comparisons with analogs from highlight key differences:
Acetamide Linker Variations
The ethyl chain in the target compound contrasts with triazole or benzothiazole-linked acetamides in and :
- N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () : Benzothiazole core (vs. thiazole) increases aromatic surface area, possibly enhancing DNA intercalation or kinase inhibition .
Tautomerism and Stability
reports tautomerism in a thiazolidinone-acetamide derivative (3c-I and 3c-A in 1:1 ratio).
Crystallographic and Structural Insights
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Crystal data (monoclinic P21/c, a = 9.5061 Å) reveal a planar dihydrothiadiazole ring, contrasting with the aromatic thiazole in the target compound.
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () : Fused imidazothiazole-pyridine system introduces extended conjugation, which may enhance UV absorbance or fluorescence properties compared to the simpler thiazole-ethyl-acetamide scaffold .
Pharmacological Potential
While direct activity data for the target compound are absent, highlights anti-exudative activity in structurally related acetamides.
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and an acetamide moiety. The IUPAC name is this compound, with the molecular formula .
This compound exhibits its biological effects through interactions with specific molecular targets. The thiazole and fluorophenyl groups are known to influence enzyme activity and receptor binding. These interactions can lead to various biological responses, including:
- Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study reported that thiazole derivatives demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 4.69 to 22.9 µM against various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Anticancer Activity
In vitro studies have shown that compounds with similar structural features to this compound can inhibit the growth of various cancer cell lines. For instance, a derivative exhibited IC50 values in the micromolar range against breast cancer cells .
Case Studies and Research Findings
- Antimicrobial Study : A comparative study on thiazole derivatives indicated that modifications in the phenyl ring significantly enhanced antimicrobial potency. The inclusion of electron-donating groups improved activity against specific bacterial strains .
- Anticancer Research : In a study focusing on the anticancer properties of thiazole-containing compounds, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Basic Research Questions
What are the optimized synthetic routes for N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide?
The synthesis typically involves multi-step procedures with catalytic cyclization and functional group modifications. For example:
- Step 1 : Reacting substituted oxazolones with amino-triazole derivatives under reflux (150°C, 5 hours) using pyridine and zeolite catalysts .
- Step 2 : Purification via recrystallization (ethanol/HCl) to isolate the acetamide backbone .
- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC .
How is structural integrity confirmed for this compound?
Advanced spectroscopic and crystallographic methods are employed:
- NMR/IR : Assign peaks for the acetamide carbonyl (~1680 cm⁻¹ in IR) and fluorophenyl protons (δ 7.2–7.8 ppm in ¹H NMR) .
- X-ray Crystallography : Resolve the 3D conformation, highlighting intramolecular hydrogen bonds (e.g., N–H···O) and π-π stacking in the thiazole ring .
- Mass Spectrometry : Confirm molecular weight with ESI-MS (e.g., [M+H]⁺ ion matching theoretical mass) .
What preliminary biological assays are used to evaluate its activity?
Initial screening focuses on target-specific assays:
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .
- Antimicrobial Testing : Disk diffusion assays for bacterial/fungal strains, comparing zone-of-inhibition metrics .
Advanced Research Questions
How can mechanistic studies resolve conflicting bioactivity data?
Contradictions in activity (e.g., high in vitro vs. low in vivo efficacy) require:
- Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate molecular targets .
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Dose-Response Analysis : Compare EC₅₀ values across cell lines to identify off-target effects .
What strategies optimize structure-activity relationships (SAR) for this compound?
SAR optimization involves:
- Functional Group Substitution : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding affinity .
- Scaffold Hopping : Compare with thiadiazole or pyrazole analogs to balance lipophilicity and solubility .
- Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase) .
How do reaction conditions influence yield and purity?
Key variables include:
- Catalyst Selection : Zeolite (Y-H) improves regioselectivity in thiazole formation vs. homogeneous catalysts .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction ion-exchange purification .
- Temperature Control : Reflux >120°C minimizes side products (e.g., maleimide adducts) .
What computational methods validate its pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using GROMACS .
- ADMET Prediction : SwissADME predicts logP (~2.8) and CYP2D6 inhibition risk .
- QSAR Modeling : Train models with IC₅₀ data to correlate substituent electronegativity with activity .
How can multi-target interactions be systematically studied?
- Phosphoproteomics : Identify kinase substrate phosphorylation changes via LC-MS/MS .
- Transcriptome Analysis : RNA-seq to map gene expression alterations in treated cell lines .
- Network Pharmacology : Construct compound-target-disease networks using STRING or KEGG .
What analytical challenges arise in stability studies?
- Degradation Products : Use UPLC-QTOF to detect hydrolyzed acetamide or oxidized thiazole derivatives .
- pH-Dependent Stability : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–9) .
- Light Sensitivity : Monitor photodegradation under UV/Vis exposure with photostability chambers .
How are enantiomeric impurities controlled during synthesis?
- Chiral Chromatography : Use Chiralpak columns to resolve R/S isomers .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective steps .
- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with reference standards .
Methodological Notes
- Data Consistency : Cross-validate spectral data with CIF files from Acta Crystallographica .
- Advanced Tools : Cite Bruker SMART/SAINT for crystallography and Gaussian 16 for DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
